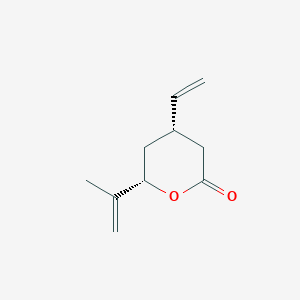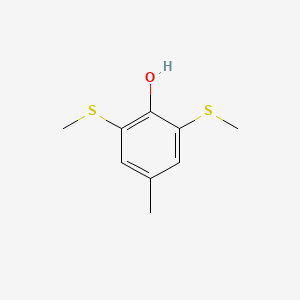
4-Methyl-2,6-bis(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-bis(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS2 It is a derivative of phenol, characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(methylsulfanyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Methylation: The phenol undergoes methylation to introduce the methyl group at the 4 position.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,6-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original thioether.
Substitution: Brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Methyl-2,6-bis(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,6-bis(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, its phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(methylsulfanyl)phenol: Lacks the methyl group at the 4 position.
4-Methylphenol: Lacks the methylsulfanyl groups.
2,6-Dimethylphenol: Lacks the methylsulfanyl groups.
Uniqueness
4-Methyl-2,6-bis(methylsulfanyl)phenol is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90033-54-8 |
|---|---|
Fórmula molecular |
C9H12OS2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
4-methyl-2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C9H12OS2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3 |
Clave InChI |
IFJYJTCJEGWOHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)SC)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


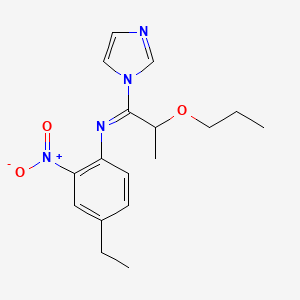




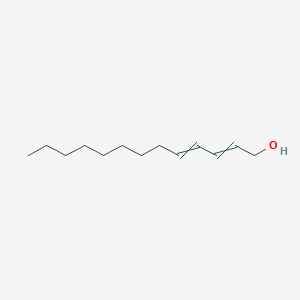
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
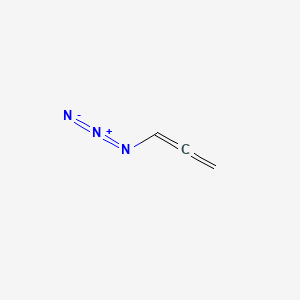
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)


